molecular formula C24H14Br6N2 B14260775 4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine CAS No. 143954-71-6

4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine

Cat. No.: B14260775
CAS No.: 143954-71-6
M. Wt: 809.8 g/mol
InChI Key: DVORCVIHSBSGKS-UHFFFAOYSA-N
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Description

4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two phenyl rings, each substituted with three bromomethyl groups. The presence of multiple bromine atoms makes it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method starts with the bromination of 4,4’-dimethylbiphenyl to form 4,4’-bis(bromomethyl)biphenyl. This intermediate is then subjected to further bromination to introduce additional bromine atoms, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts, ensures high yield and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve efficient bromination without unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted bipyridine derivatives, while coupling reactions can produce extended aromatic systems .

Scientific Research Applications

4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bromine atoms and bipyridine core. The bromine atoms can participate in halogen bonding, while the bipyridine core can coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[4-(tribromomethyl)phenyl]-2,2’-bipyridine stands out due to its high bromine content, which enhances its reactivity and makes it a versatile reagent in various chemical transformations. Its ability to form stable coordination complexes with metal ions also adds to its uniqueness and broadens its range of applications .

Properties

CAS No.

143954-71-6

Molecular Formula

C24H14Br6N2

Molecular Weight

809.8 g/mol

IUPAC Name

4-[4-(tribromomethyl)phenyl]-2-[4-[4-(tribromomethyl)phenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C24H14Br6N2/c25-23(26,27)19-5-1-15(2-6-19)17-9-11-31-21(13-17)22-14-18(10-12-32-22)16-3-7-20(8-4-16)24(28,29)30/h1-14H

InChI Key

DVORCVIHSBSGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(Br)(Br)Br)C(Br)(Br)Br

Origin of Product

United States

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